

Application Notes and Protocols for Pharmacokinetic Studies Employing N-Desmethyl Azelastine-d4

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Compound of Interest

Compound Name: *N-Desmethyl Azelastine-d4-1*

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These application notes provide a comprehensive guide for the utilization of N-Desmethyl Azelastine-d4 as an internal standard in pharmacokinetic (PK) studies of azelastine. The protocols detailed below are intended to support the accurate quantification of N-desmethyl azelastine in biological matrices, a critical aspect of understanding the metabolism and disposition of azelastine.

Introduction

Azelastine is a potent second-generation antihistamine and mast cell stabilizer used in the treatment of allergic rhinitis and conjunctivitis.[1] It is metabolized in the liver primarily by the cytochrome P450 system (CYP3A4, CYP2D6, and to a lesser extent, CYP1A2) to its main active metabolite, N-desmethyl azelastine.[2] Accurate measurement of both the parent drug and its active metabolite is crucial for comprehensive pharmacokinetic profiling. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Azelastine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.[3][4][5]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for azelastine and N-desmethyl azelastine from studies in healthy human volunteers. While these studies may not have exclusively used N-Desmethyl Azelastine-d4, they provide representative values for bioanalytical method development and data comparison.

Table 1: Pharmacokinetic Parameters of Azelastine Following Single Oral Administration of 2 x 1 mg Tablets[6]

Parameter	Units	Mean ± SD (n=18)
AUC0-t	pg·h/mL	17679.75 ± 3956.53 (Reference)
17244.64 ± 4452.54 (Test)		
AUC0-∞	pg·h/mL	19427.72 ± 4037.27 (Reference)
19820.62 ± 3977.11 (Test)		
Cmax	pg/mL	580.05 ± 114.62 (Reference)
590.04 ± 158.57 (Test)		
Tmax	h	6.0 (4.0 - 10.0) (Reference)
6.0 (4.0 - 6.0) (Test)		
t1/2	h	23.42 ± 5.95 (Reference)
26.44 ± 6.92 (Test)		

Table 2: Pharmacokinetic Parameters of Azelastine Following Single Intranasal Administration of 0.28 mg[7]

Parameter	Units	Test Drug (Mean)	Reference Drug (Mean)
AUC0-t	h·pg/mL	1526.8	1441.5
Cmax	pg/mL	61.59	58.21

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

This protocol is adapted from a method for the simultaneous determination of azelastine and N-desmethyl azelastine.[8]

1. Stock Solutions:

- Prepare a 1.0 mg/mL stock solution of N-desmethyl azelastine in methanol.
- Prepare a 1.0 mg/mL stock solution of N-Desmethyl Azelastine-d4 (Internal Standard, IS) in methanol.
- Store stock solutions at 2-8°C.

2. Working Solutions:

- Prepare intermediate working solutions of N-desmethyl azelastine by serial dilution of the stock solution with a 50:50 methanol:water mixture to achieve concentrations for spiking calibration standards and quality control samples.
- Prepare a working solution of N-Desmethyl Azelastine-d4 at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Calibration Standards:

- Prepare a series of calibration standards by spiking blank human plasma with the appropriate working solutions of N-desmethyl azelastine to achieve a concentration range of, for example, 10 pg/mL to 200 pg/mL.

4. Quality Control (QC) Samples:

- Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with N-desmethyl azelastine. These should be prepared from a separate stock solution from the calibration standards.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general procedure for the extraction of azelastine and its metabolites from plasma.^{[8][9]}

- To 200 μ L of human plasma sample (calibration standard, QC, or study sample), add 25 μ L of the N-Desmethyl Azelastine-d4 internal standard working solution.
- Vortex mix for 10 seconds.
- Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether).
- Vortex mix for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of mobile phase.
- Inject an aliquot into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following are suggested starting conditions. Optimization will be required for specific instrumentation.

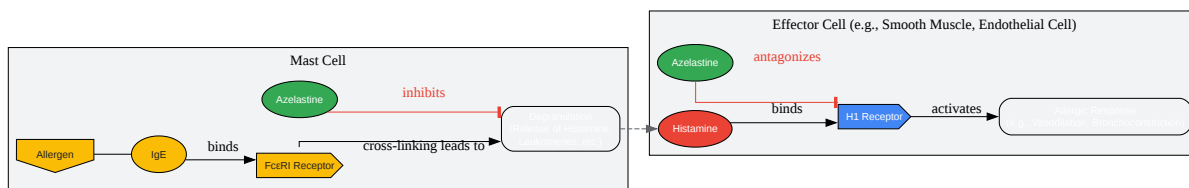
- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.

- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.1-4.0 min: 10% B (re-equilibration)
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- MRM Transitions:
 - N-Desmethyl Azelastine: To be determined by direct infusion.
 - N-Desmethyl Azelastine-d4: To be determined by direct infusion.

Visualizations

Azelastine Signaling Pathway

The following diagram illustrates the key mechanisms of action of azelastine. Azelastine acts as a histamine H1 receptor antagonist, preventing the binding of histamine and subsequent downstream signaling that leads to allergic symptoms. Additionally, it stabilizes mast cells, inhibiting the release of various inflammatory mediators.[\[1\]](#)[\[2\]](#)[\[10\]](#)

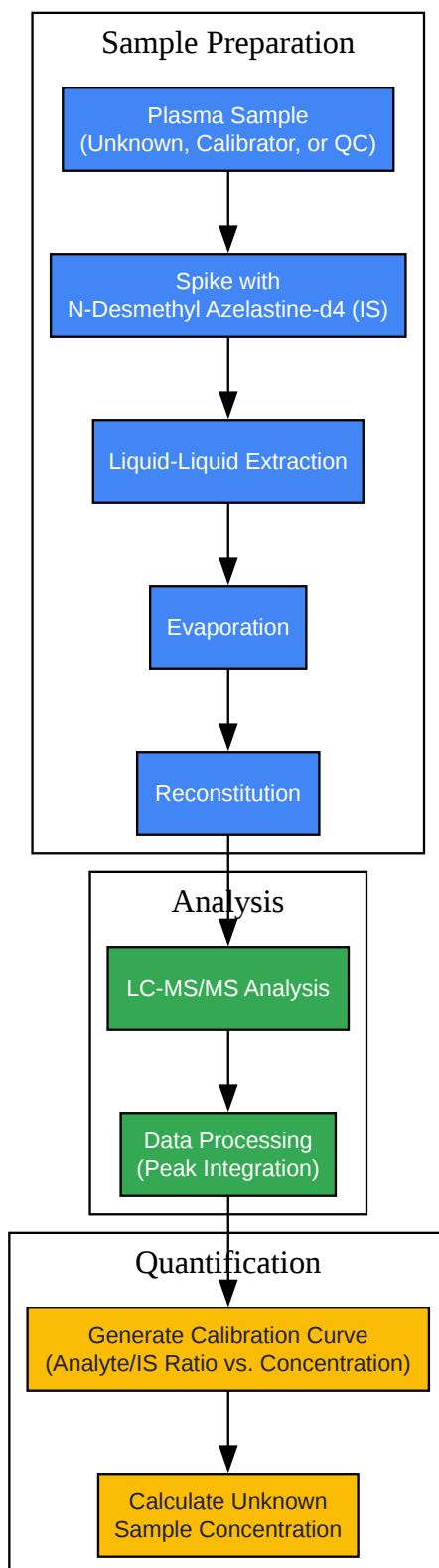


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Caption: Azelastine's dual mechanism of action.

Experimental Workflow for Bioanalytical Sample Analysis

This diagram outlines the typical workflow for the quantification of N-desmethyl azelastine in plasma samples using N-Desmethyl Azelastine-d4 as an internal standard.^{[3][4][5]}



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Caption: Bioanalytical workflow using an internal standard.

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